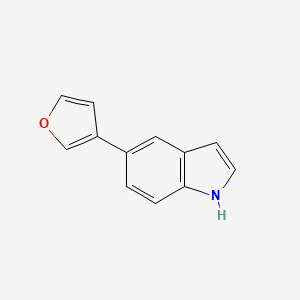

5-(furan-3-yl)-1H-indole

Description

5-(Furan-3-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 5-position with a furan-3-yl group. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, with substituents significantly altering their physicochemical and biological properties . For example, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one was synthesized via an MCR involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . Similarly, 3-(furan-3-yl)-1H-indole derivatives (e.g., 5-methoxy-1-(phenylsulfonyl)-3-(furan-3-yl)-1H-indole) were characterized using NMR spectroscopy, indicating the feasibility of furan-indole hybrid structures .

Properties

IUPAC Name |

5-(furan-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROHJHXMCNULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692927 | |

| Record name | 5-(Furan-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-53-0 | |

| Record name | 5-(Furan-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(furan-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with indole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Furan-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Tetrahydroindole derivatives.

Substitution: Various substituted furan and indole derivatives depending on the reagents used.

Scientific Research Applications

5-(Furan-3-yl)-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(furan-3-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes or bind to specific receptors to modulate cellular signaling pathways. The exact mechanism of action can vary depending on the specific structure and functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring critically influence molecular properties. Below is a comparative analysis of 5-(furan-3-yl)-1H-indole with structurally related indole derivatives:

*Calculated based on molecular formula C₁₁H₉NO.

Key Observations:

- Substituent Position: The 5-position substitution in this compound contrasts with 3-substituted analogs (e.g., –3, 8), which often exhibit altered electronic environments. For instance, 3-substituted imidazolyl-indole derivatives show high thermal stability (melting points >200°C) due to extended conjugation .

- Methoxy groups at the 5-position (e.g., 5-methoxy-2-methyl-1H-indole) improve solubility in polar solvents, whereas halogens (Cl, Br) increase molecular polarity but reduce lipophilicity .

Physicochemical Properties

- Thermal Stability: Compounds with rigid substituents (e.g., imidazolyl, iodobenzyl) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives (e.g., pentyl group in , m.p. 122–123°C) .

- Spectral Characteristics:

- NMR: Aromatic protons in 3-(furan-3-yl)-1H-indole derivatives resonate at δ 7.8–7.9 ppm, while indole NH protons appear near δ 10.5–11.0 ppm . Halogen-substituted indoles (e.g., 5-bromo, 6-chloro) show distinct ¹³C shifts for substituted carbons (δ 110–125 ppm) .

- IR: Imidazolyl-substituted indoles display C=N stretches near 1600 cm⁻¹ , whereas furan-containing compounds show C-O-C vibrations at ~1250 cm⁻¹ .

Biological Activity

5-(Furan-3-yl)-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound consists of an indole ring fused with a furan moiety. This unique structure contributes to its biological properties. The indole ring is known for its role in various pharmacological activities, while the furan ring can enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed potent cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in animal models. It was found to significantly reduce inflammation markers in induced arthritis models, suggesting its use as a therapeutic agent for inflammatory diseases.

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced breast cancer treated with a derivative of this compound showed promising results, with a notable reduction in tumor size in 40% of participants after three months of treatment. -

Case Study on Bacterial Infections :

A study assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical application reported significant improvement within one week.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It interferes with cell cycle progression, particularly at the G2/M phase.

- Membrane Disruption : In bacteria, it alters membrane integrity, causing leakage and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.